sodium globostellatate B
Description
Properties
Molecular Formula |
C33H47NaO7 |
|---|---|
Molecular Weight |
578.7 g/mol |
IUPAC Name |
sodium;(3Z,3aS,5aR,6R,7R,9aR,9bS)-7-acetyloxy-3-[(3E,5E,8E)-10-hydroxy-7-methoxy-6,10-dimethylundeca-3,5,8-trien-2-ylidene]-3a,6,9a-trimethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalene-6-carboxylate |
InChI |
InChI=1S/C33H48O7.Na/c1-20(24(39-9)13-16-30(4,5)38)11-10-12-21(2)28-23(35)19-26-31(6)18-15-27(40-22(3)34)33(8,29(36)37)25(31)14-17-32(26,28)7;/h10-13,16,24-27,38H,14-15,17-19H2,1-9H3,(H,36,37);/q;+1/p-1/b12-10+,16-13+,20-11+,28-21+;/t24?,25-,26+,27-,31+,32+,33-;/m1./s1 |
InChI Key |
BHUMXQLANUZBGM-CKDMDEKCSA-M |
Isomeric SMILES |
C/C(=C\1/C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@H]([C@]3(C)C(=O)[O-])OC(=O)C)C)C)/C=C/C=C(\C)/C(/C=C/C(C)(C)O)OC.[Na+] |
Canonical SMILES |
CC(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C(=O)[O-])OC(=O)C)C)C)C=CC=C(C)C(C=CC(C)(C)O)OC.[Na+] |
Origin of Product |
United States |
Q & A
Q. What are the standard protocols for assessing this compound’s stability under varying pH conditions?
- Methodological Answer : Design accelerated stability studies using buffer solutions (pH 2–9) at 37°C. Monitor degradation via UV-Vis spectroscopy at predefined intervals (e.g., 0, 7, 14 days). Quantify degradation products using LC-MS and apply kinetic modeling (e.g., first-order decay) to estimate shelf life .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacokinetic profile be resolved?
- Methodological Answer : Perform a meta-analysis of existing studies to identify variables affecting bioavailability (e.g., administration route, formulation). Conduct comparative in vivo studies with controlled variables (e.g., animal model, dose regimen) and use population pharmacokinetic modeling to account for inter-study variability .
Q. What experimental strategies optimize the synthesis yield of this compound while minimizing byproducts?
- Methodological Answer : Apply design of experiments (DoE) principles, such as response surface methodology (RSM), to evaluate factors like reaction temperature, solvent polarity, and catalyst concentration. Use high-resolution MS and tandem MS (MS/MS) to characterize byproducts and refine reaction conditions iteratively .
Q. How should researchers design assays to investigate this compound’s off-target effects in complex biological systems?
- Methodological Answer : Implement multi-omics approaches (e.g., transcriptomics, proteomics) to identify off-target pathways. Use CRISPR-Cas9 gene editing to generate knockout models for hypothesized targets. Validate findings with orthogonal assays (e.g., Western blotting, enzyme-linked immunosorbent assay) to reduce false positives .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Apply Akaike information criterion (AIC) to compare model fits. For heterogeneous datasets, use mixed-effects models to account for variability across experimental replicates or populations .
Methodological Frameworks and Ethical Considerations
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on this compound?
- Methodological Answer : Evaluate feasibility by assessing resource availability (e.g., synthetic accessibility, analytical instrumentation). Ensure novelty through a patent and literature search. Ethical review should address toxicity risks in preclinical models, adhering to institutional animal care guidelines .
Q. What strategies ensure data integrity when documenting this compound experiments?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
